molecular formula C18H22ClN5O2 B12696827 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-methoxyphenyl)-1-piperazinyl)-7-methyl-,monohydrochloride CAS No. 122113-35-3

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-methoxyphenyl)-1-piperazinyl)-7-methyl-,monohydrochloride

Cat. No.: B12696827
CAS No.: 122113-35-3
M. Wt: 375.9 g/mol
InChI Key: HCAVZXWNOLARLA-UHFFFAOYSA-N
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Description

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-methoxyphenyl)-1-piperazinyl)-7-methyl-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyrimidine core, a piperazine ring, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-methoxyphenyl)-1-piperazinyl)-7-methyl-, monohydrochloride typically involves multiple steps, including the formation of the pyrrolo-pyrimidine core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. Common synthetic routes may include:

    Formation of the Pyrrolo-Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: This can be achieved through nucleophilic substitution reactions, where a suitable piperazine derivative is reacted with the pyrrolo-pyrimidine intermediate.

    Attachment of the Methoxyphenyl Group: This step may involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce the methoxyphenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-methoxyphenyl)-1-piperazinyl)-7-methyl-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-methoxyphenyl)-1-piperazinyl)-7-methyl-, monohydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-methoxyphenyl)-1-piperazinyl)-7-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6H-Pyrrolo(2,3-d)pyrimidin-6-one derivatives: Compounds with similar core structures but different substituents.

    Piperazine derivatives: Compounds containing the piperazine ring with various functional groups.

    Methoxyphenyl derivatives: Compounds with the methoxyphenyl group attached to different core structures.

Uniqueness

The uniqueness of 6H-Pyrrolo(2,3-d)pyrimidin-6-one, 5,7-dihydro-2-(4-(4-methoxyphenyl)-1-piperazinyl)-7-methyl-, monohydrochloride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications.

Properties

CAS No.

122113-35-3

Molecular Formula

C18H22ClN5O2

Molecular Weight

375.9 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one;hydrochloride

InChI

InChI=1S/C18H21N5O2.ClH/c1-21-16(24)11-13-12-19-18(20-17(13)21)23-9-7-22(8-10-23)14-3-5-15(25-2)6-4-14;/h3-6,12H,7-11H2,1-2H3;1H

InChI Key

HCAVZXWNOLARLA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=CN=C(N=C21)N3CCN(CC3)C4=CC=C(C=C4)OC.Cl

Origin of Product

United States

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